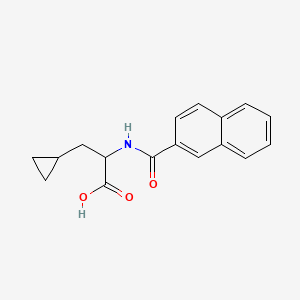![molecular formula C17H23NO4S B6665106 3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665106.png)
3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid is a complex organic compound that features a piperidine ring substituted with a benzoyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzoyl group and the propanoic acid moiety. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Addition of the Propanoic Acid Moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]butanoic acid
- 3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]pentanoic acid
Uniqueness
3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid is unique due to its specific structural features, such as the combination of a piperidine ring with a benzoyl group and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[1-[3-(methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-23(22)12-14-4-2-6-15(10-14)17(21)18-9-3-5-13(11-18)7-8-16(19)20/h2,4,6,10,13H,3,5,7-9,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYCJWRDEFYYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC(=CC=C1)C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[[3-Acetamido-3-(4-methylphenyl)propanoyl]amino]ethyl]benzoic acid](/img/structure/B6665028.png)
![3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B6665037.png)
![3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid](/img/structure/B6665044.png)
![2-[[2-(3-Cyclopentylpropanoylamino)acetyl]amino]-3-cyclopropylpropanoic acid](/img/structure/B6665050.png)
![8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid](/img/structure/B6665056.png)
![3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B6665087.png)

![3-Cyclopropyl-2-[[2-(5-methylthiophen-2-yl)acetyl]amino]propanoic acid](/img/structure/B6665097.png)
![3-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B6665099.png)
![3-[1-(2-Methyl-1,3-dioxoisoindole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6665101.png)
![3-[1-[1-(2-Methylpropanoyl)piperidine-4-carbonyl]piperidin-3-yl]propanoic acid](/img/structure/B6665108.png)
![3-[1-(2-Tert-butyl-4-methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6665114.png)
![3-[1-[3-(3-Bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665120.png)
![3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6665128.png)
